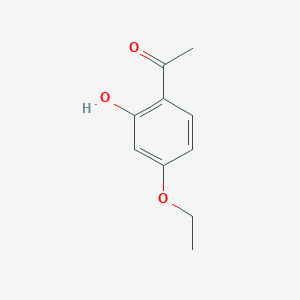

1-(4-Ethoxy-2-hydroxyphenyl)ethanone

Description

The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

IUPAC Name |

1-(4-ethoxy-2-hydroxyphenyl)ethanone | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H12O3/c1-3-13-8-4-5-9(7(2)11)10(12)6-8/h4-6,12H,3H2,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VBLALYJSGGGWHU-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC1=CC(=C(C=C1)C(=O)C)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H12O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00379425 | |

| Record name | 1-(4-ethoxy-2-hydroxyphenyl)ethanone | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00379425 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

180.20 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

37470-42-1 | |

| Record name | 1-(4-ethoxy-2-hydroxyphenyl)ethanone | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00379425 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 4'-Ethoxy-2'-hydroxyacetophenone | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

Introduction: Unveiling a Versatile Synthetic Intermediate

An In-depth Technical Guide to 1-(4-Ethoxy-2-hydroxyphenyl)ethanone (CAS: 37470-42-1)

This compound, registered under CAS number 37470-42-1, is a substituted hydroxyacetophenone that serves as a pivotal building block in modern organic synthesis and medicinal chemistry. Its molecular architecture, featuring a hydroxyl, an ethoxy, and an acetyl group on a benzene ring, provides a unique combination of reactive sites. This guide offers a comprehensive technical overview of its synthesis, physicochemical properties, spectral characteristics, and potential applications, grounded in established chemical principles and procedural validation. For professionals in drug discovery, this molecule represents a key starting point for the development of more complex pharmacologically active agents. Derivatives of 2,4-dihydroxyacetophenone are noted for their potential as antileukotrienes and anti-inflammatory agents, highlighting the therapeutic relevance of this structural class.

Physicochemical and Structural Properties

The compound is a solid at room temperature with a distinct melting point range.[1][2] Its properties are well-documented, providing a solid foundation for its use in experimental settings.

| Property | Value | Source(s) |

| CAS Number | 37470-42-1 | [1][2] |

| Molecular Formula | C₁₀H₁₂O₃ | [1][3] |

| Molecular Weight | 180.20 g/mol | [1] |

| Appearance | Solid | [1] |

| Melting Point | 40-45 °C | [1][2][4] |

| Boiling Point | 314.7 °C at 760 mmHg | [4] |

| Density | 1.127 g/cm³ | [4] |

| InChI Key | VBLALYJSGGGWHU-UHFFFAOYSA-N | [1] |

| Canonical SMILES | CCOC1=CC(=C(C=C1)C(=O)C)O | [1][4] |

Synthesis and Mechanistic Rationale

The most direct and high-yielding synthesis of this compound is achieved through the selective etherification of a precursor, 2',4'-dihydroxyacetophenone (also known as resacetophenone).[4][5]

Primary Synthetic Route: Williamson Ether Synthesis

This method leverages the differential acidity of the two hydroxyl groups on the resacetophenone scaffold. The hydroxyl group at the C4 position is more acidic than the one at the C2 position. This is because the C2-hydroxyl group is engaged in strong intramolecular hydrogen bonding with the adjacent acetyl carbonyl oxygen, making its proton less available for abstraction. Consequently, a mild base like potassium carbonate will preferentially deprotonate the C4-hydroxyl group, forming a phenoxide that acts as a potent nucleophile. This nucleophile then readily attacks an ethylating agent, such as ethyl iodide, via an Sₙ2 reaction to yield the desired 4-ethoxy product with high regioselectivity.

Detailed Experimental Protocol

The following protocol is a representative procedure adapted from established methods.[4][5][6]

-

Setup : To a 250 mL round-bottom flask equipped with a magnetic stirrer and a reflux condenser, add 2',4'-dihydroxyacetophenone (1.0 eq), anhydrous potassium carbonate (1.2 eq), and acetone (10 mL per gram of starting material).

-

Reagent Addition : Stir the suspension at room temperature for 15 minutes. Add ethyl iodide (1.1 eq) to the mixture.

-

Reaction : Heat the reaction mixture to reflux (approximately 60-80 °C) with vigorous stirring. Monitor the reaction's progress using thin-layer chromatography (TLC) until the starting material is consumed (typically 4-6 hours).

-

Work-up : After completion, cool the mixture to room temperature. Filter off the inorganic salts (potassium carbonate and potassium iodide byproduct) and wash the solid residue with a small amount of acetone.

-

Isolation : Combine the filtrates and concentrate them under reduced pressure using a rotary evaporator to obtain the crude product.

-

Purification : Dissolve the crude residue in a suitable solvent like ethyl acetate. Wash the organic layer sequentially with deionized water and brine. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate in vacuo. The final product can be further purified by recrystallization from a solvent system like ethanol/water or by column chromatography on silica gel if necessary.

Alternative Synthetic Context: The Fries Rearrangement

While direct etherification is preferred for this specific molecule, it is important to understand the Fries rearrangement as a fundamental method for synthesizing hydroxyaryl ketones.[7][8][9] This reaction involves the Lewis acid-catalyzed rearrangement of a phenolic ester to an ortho- or para-hydroxyaryl ketone.[7][8] In a hypothetical scenario, this compound could be envisioned as a product from the Fries rearrangement of 3-ethoxyphenyl acetate, although this is not the common industrial route. The reaction mechanism proceeds through the formation of an acylium ion, which then performs an electrophilic aromatic substitution on the activated ring.[10]

Spectral Characterization Profile

Definitive structural confirmation relies on a combination of spectroscopic methods. While a comprehensive public database of spectra for this specific CAS number is sparse, the expected spectral data can be reliably predicted based on its structure and comparison with analogous compounds.[11][12]

| Spectroscopy | Expected Features |

| ¹H NMR | Aromatic Protons : Three signals in the ~6.4-7.6 ppm range, exhibiting a characteristic splitting pattern (e.g., a doublet, a doublet of doublets, and another doublet).Ethoxy Group : A quartet around ~4.1 ppm (-OCH₂-) and a triplet around ~1.4 ppm (-CH₃).Acetyl Group : A sharp singlet around ~2.5 ppm (-COCH₃).Hydroxyl Proton : A deshielded singlet >12 ppm due to strong intramolecular H-bonding with the carbonyl oxygen. |

| ¹³C NMR | Carbonyl Carbon : ~202-205 ppm.Aromatic Carbons : Six signals between ~100-165 ppm.Ethoxy Carbons : Two signals, ~64 ppm (-OCH₂-) and ~15 ppm (-CH₃).Acetyl Carbon : One signal around ~26 ppm (-COCH₃). |

| IR (Infrared) | O-H Stretch : A very broad band from ~2500-3200 cm⁻¹, characteristic of a chelated hydroxyl group.C-H Stretches : Aromatic and aliphatic C-H stretches around 2850-3100 cm⁻¹.C=O Stretch : A strong absorption band around 1640-1650 cm⁻¹ for the conjugated, hydrogen-bonded ketone.C-O Stretches : Strong bands for the aryl ether linkage around 1250-1280 cm⁻¹ and 1020-1050 cm⁻¹. |

| MS (Mass Spec) | Molecular Ion (M⁺) : A peak at m/z = 180.Key Fragments : Loss of the acetyl group ([M-43]⁺) at m/z = 137; loss of the ethyl group ([M-29]⁺) at m/z = 151. |

Applications in Research and Development

Hydroxyacetophenone derivatives are valuable scaffolds in medicinal chemistry.[13] this compound is primarily utilized as an intermediate for constructing more elaborate molecules with potential therapeutic value.[14] The reactive handles—the hydroxyl and ketone groups—allow for a wide range of chemical transformations.

-

Drug Discovery : It serves as a precursor for synthesizing compounds targeting various biological pathways. Research on related 2,4-dihydroxyacetophenone derivatives shows their potential as inhibitors of phosphodiesterase (PDE) enzymes and as antileukotrienic agents.[15]

-

Enzyme Inhibition : The core structure is a candidate for developing enzyme inhibitors, where the acetophenone moiety can fit into active sites and the functional groups can form key hydrogen bonds or coordinate with metal ions.[16]

-

Organic Synthesis : The hydroxyl group can be further functionalized to create ethers or esters, while the ketone can undergo reductions, oxidations, or condensation reactions (e.g., to form chalcones), expanding its synthetic utility.[13]

Safety, Handling, and Storage

Proper handling of this compound is essential in a laboratory setting. The compound is classified as an irritant.[1]

| Safety Aspect | Guideline | Source(s) |

| GHS Pictogram | GHS07 (Exclamation Mark) | [1] |

| Signal Word | Warning | [1] |

| Hazard Statements | H319: Causes serious eye irritation. May cause skin and respiratory irritation. | [1][17][18] |

| Precautionary Statements | P264: Wash skin thoroughly after handling.P280: Wear protective gloves/eye protection/face protection.P305+P351+P338: IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing. | [1][18] |

| Personal Protective Equipment (PPE) | Safety glasses or goggles, chemical-resistant gloves (e.g., nitrile), lab coat, and a dust mask (e.g., N95) when handling the solid powder. | [1][19] |

| Storage | Store in a tightly closed container in a dry, cool, and well-ventilated place. | [17][18] |

| Incompatibilities | Strong oxidizing agents, strong bases, acid chlorides, and acid anhydrides. | [17][20] |

| First Aid (Eyes) | Immediately flush with plenty of water, also under the eyelids, for at least 15 minutes. Seek medical attention. | [17][21] |

Conclusion

This compound is a well-characterized and synthetically accessible compound of significant interest to the scientific community. Its straightforward, high-yield synthesis and versatile chemical nature make it an invaluable intermediate for creating novel molecules, particularly in the pursuit of new therapeutic agents. A thorough understanding of its properties, reactivity, and handling requirements, as detailed in this guide, is fundamental to leveraging its full potential in research and development.

References

-

Ahmad, I., et al. (2023). Synthesis of 2,4-dihydroxyacetophenone derivatives as potent PDE-1 and -3 inhibitors: in vitro and in silico insights. Royal Society of Chemistry. Available at: [Link]

-

Jurnal Kimia Valensi. (2018). View of Synthesis of 2,4-Dihydroxyacetophenone Compound and its Antioxidant Activity Assay. Available at: [Link]

-

Chemsrc. 4'-Ethoxy-2',3'-difluoroacetophenone | CAS#:1017779-68-8. Available at: [Link]

-

Chemsrc. 2,4-Dihydroxyacetophenone | CAS#:89-84-9. Available at: [Link]

-

Grokipedia. Fries rearrangement. Available at: [Link]

-

MySkinRecipes. 1-[4-(2-Chloro-Ethoxy)-2-Hydroxy-Phenyl]-Ethanone. Available at: [Link]

-

The Royal Society of Chemistry. Supporting information - Dalton Transactions. Available at: [Link]

-

Wikipedia. Fries rearrangement. Available at: [Link]

-

VDOC.PUB. Handbook Of Hydroxyacetophenones: Preparation And Physical Properties. Available at: [Link]

-

LookChem. This compound. Available at: [Link]

-

Wang, L., & Jiao, S. (2011). 1-[4-(2-Chloroethoxy)-2-hydroxyphenyl]ethanone. Acta Crystallographica Section E: Structure Reports Online, 67(Pt 12), o3271. Available at: [Link]

-

YouTube. (2021). Synthesis of 2,4-dihydroxy acetophenone (Resacetophenone) from Resorcinol. Available at: [Link]

-

Organic Chemistry Portal. Fries Rearrangement. Available at: [Link]

-

Kuchař, M., et al. (1994). 2,4-Dihydroxyacetophenone Derivatives as Antileukotrienics with a Multiple Activity Mechanism. Collection of Czechoslovak Chemical Communications. Available at: [Link]

-

BYJU'S. What is the Fries Rearrangement Reaction?. Available at: [Link]

- Google Patents. JPS5965039A - Preparation of 2,4-dihydroxyacetophenone.

-

The Royal Society of Chemistry. (2019). Synthesis of α-Keto Aldehydes via Selective Cu(I)-catalyzed Oxidation of α-Hydroxy Ketones. Available at: [Link]

-

ResearchGate. Handbook of Hydroxyacetophenones: Preparation and Physical Properties. Available at: [Link]

-

Cheméo. Chemical Properties of Ethanone, 1-(2-hydroxyphenyl)- (CAS 118-93-4). Available at: [Link]

-

NIST WebBook. Ethanone, 1-(4-ethoxyphenyl)-. Available at: [Link]

-

PharmaCompass. 1-(4-Hydroxyphenyl)ethanone (4-Hydroxyacetophenone). Available at: [Link]

Sources

- 1. 4 -Ethoxy-2 -hydroxyacetophenone 97 37470-42-1 [sigmaaldrich.com]

- 2. 4'-ETHOXY-2'-HYDROXYACETOPHENONE | 37470-42-1 [chemicalbook.com]

- 3. 4'-Ethoxy-2',3'-difluoroacetophenone | CAS#:1017779-68-8 | Chemsrc [chemsrc.com]

- 4. lookchem.com [lookchem.com]

- 5. vdoc.pub [vdoc.pub]

- 6. 1-[4-(2-Chloroethoxy)-2-hydroxyphenyl]ethanone - PMC [pmc.ncbi.nlm.nih.gov]

- 7. grokipedia.com [grokipedia.com]

- 8. Fries rearrangement - Wikipedia [en.wikipedia.org]

- 9. Fries Rearrangement [organic-chemistry.org]

- 10. byjus.com [byjus.com]

- 11. rsc.org [rsc.org]

- 12. Ethanone, 1-(4-ethoxyphenyl)- [webbook.nist.gov]

- 13. pdf.benchchem.com [pdf.benchchem.com]

- 14. 1-[4-(2-Chloro-Ethoxy)-2-Hydroxy-Phenyl]-Ethanone [myskinrecipes.com]

- 15. Synthesis of 2,4-dihydroxyacetophenone derivatives as potent PDE-1 and -3 inhibitors: in vitro and in silico insights - PMC [pmc.ncbi.nlm.nih.gov]

- 16. pdf.benchchem.com [pdf.benchchem.com]

- 17. fishersci.com [fishersci.com]

- 18. assets.thermofisher.com [assets.thermofisher.com]

- 19. spectrumchemical.com [spectrumchemical.com]

- 20. 1-(4-Hydroxyphenyl)ethanone(99-93-4)MSDS Melting Point Boiling Density Storage Transport [m.chemicalbook.com]

- 21. fishersci.ca [fishersci.ca]

An In-depth Technical Guide to 4'-Ethoxy-2'-hydroxyacetophenone

Abstract: This technical guide provides a comprehensive overview of the chemical and physical properties of 4'-Ethoxy-2'-hydroxyacetophenone, a key intermediate in synthetic organic chemistry. The document is structured to provide researchers, scientists, and drug development professionals with detailed information on the compound's identity, spectroscopic profile, synthesis, reactivity, applications, and safety protocols. By integrating theoretical principles with practical insights, this guide aims to serve as an essential resource for professionals working with this versatile molecule.

Chemical Identity and Physicochemical Properties

4'-Ethoxy-2'-hydroxyacetophenone is an aromatic ketone characterized by the presence of an ethoxy, a hydroxyl, and an acetyl group on a benzene ring. These functional groups dictate its chemical behavior and utility in various synthetic applications.

Chemical Structure and Nomenclature

The structural arrangement of the functional groups is crucial for its reactivity. The hydroxyl group at the 2'-position and the ethoxy group at the 4'-position influence the electron density of the aromatic ring and the reactivity of the acetyl group.

dot graph { layout=neato; node [shape=plaintext]; edge [style=bold];

// Define nodes for atoms C1 [label="C"]; C2 [label="C"]; C3 [label="C"]; C4 [label="C"]; C5 [label="C"]; C6 [label="C"]; O1 [label="O"]; C7 [label="C"]; O2 [label="O"]; H1 [label="H"]; C8 [label="C"]; C9 [label="C"]; O3 [label="O"]; C10 [label="C"]; H2 [label="H3"]; H3 [label="H2"];

// Define bonds C1 -- C2; C2 -- C3; C3 -- C4; C4 -- C5; C5 -- C6; C6 -- C1;

// Substituents C1 -- O1; O1 -- H1; C2 -- C7; C7 -- O2; C7 -- C8; C8 -- H2 [style=invis]; // Placeholder for H3 C4 -- O3; O3 -- C9; C9 -- C10; C10 -- H3 [style=invis]; // Placeholder for H2

// Aromatic ring double bonds C1 -- C2 [style=bold]; C3 -- C4 [style=bold]; C5 -- C6 [style=bold];

// Ketone double bond C7 -- O2 [style=bold];

// Labels for substituents sub_OH [label="OH", pos="1.5,0.5!"]; sub_COCH3 [label="COCH3", pos="-1.5,0.5!"]; sub_OCH2CH3 [label="OCH2CH3", pos="0,-1.5!"];

// Position nodes for a clear layout C1 [pos="0,1!"]; C2 [pos="-0.866,0.5!"]; C3 [pos="-0.866,-0.5!"]; C4 [pos="0,-1!"]; C5 [pos="0.866,-0.5!"]; C6 [pos="0.866,0.5!"]; O1 [pos="0,2!"]; H1 [pos="0,2.5!"]; C7 [pos="-1.732,1!"]; O2 [pos="-1.732,1.8!"]; C8 [pos="-2.598,0.5!"]; O3 [pos="0,-2!"]; C9 [pos="0,-2.7!"]; C10 [pos="0,-3.4!"]; } Caption: 2D Structure of 4'-Ethoxy-2'-hydroxyacetophenone

-

IUPAC Name: 1-(2-hydroxy-4-ethoxyphenyl)ethan-1-one

-

Common Name: 4'-Ethoxy-2'-hydroxyacetophenone

Physicochemical Data

The physical properties of a compound are fundamental to its handling, storage, and application in experimental setups. The solid nature and defined melting point range are indicative of a compound with good purity.

| Property | Value | Source |

| Molecular Formula | C₁₀H₁₂O₃ | [2] |

| Molecular Weight | 180.20 g/mol | [1][2] |

| Appearance | Solid | [1] |

| Melting Point | 40-45 °C | [1] |

| Linear Formula | H₃CCH₂OC₆H₃(OH)COCH₃ | [1] |

Spectroscopic Profile

Spectroscopic data is indispensable for the unambiguous identification and structural elucidation of a molecule. The combination of NMR, IR, and MS provides a complete picture of the molecular architecture.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy provides detailed information about the carbon-hydrogen framework. The chemical shifts are influenced by the electronic environment of the protons and carbon atoms. For 4'-Ethoxy-2'-hydroxyacetophenone, the key diagnostic signals would be the deshielded aromatic protons due to the acetyl group, the characteristic quartet and triplet of the ethoxy group, and the downfield singlet for the hydroxyl proton, which would be exchangeable with D₂O.

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in a molecule. The spectrum of 4'-Ethoxy-2'-hydroxyacetophenone is expected to show characteristic absorption bands for the hydroxyl (O-H stretch), carbonyl (C=O stretch), and ether (C-O-C stretch) functional groups. The intramolecular hydrogen bonding between the ortho-hydroxyl and the acetyl group can cause a broadening and a shift to a lower wavenumber for the O-H stretching vibration.

Mass Spectrometry (MS)

Mass spectrometry provides information about the mass-to-charge ratio of the molecule and its fragments, confirming the molecular weight and offering clues about its structure. The molecular ion peak [M]+ would be expected at m/z 180. Fragmentation patterns would likely involve the loss of the acetyl group (CH₃CO) or the ethyl group (C₂H₅).

Synthesis and Reactivity

Understanding the synthesis and reactivity of 4'-Ethoxy-2'-hydroxyacetophenone is crucial for its application as a synthetic intermediate.

Synthetic Pathway: Fries Rearrangement

A common and efficient method for the synthesis of hydroxyaryl ketones is the Fries rearrangement.[3][4] This reaction involves the rearrangement of a phenolic ester, in this case, 3-ethoxyphenyl acetate, in the presence of a Lewis acid catalyst (e.g., AlCl₃). The reaction is regioselective, and reaction conditions such as temperature and solvent polarity can be tuned to favor the formation of the desired ortho or para isomer.[4] Low temperatures generally favor the formation of the para-hydroxy isomer, while higher temperatures favor the ortho-hydroxy isomer.

// Nodes start [label="3-Ethoxyphenyl Acetate \n(Starting Material)"]; catalyst [label="Lewis Acid (e.g., AlCl₃)\nCatalyst", shape=ellipse, fillcolor="#FBBC05"]; reaction [label="Fries Rearrangement", shape=invhouse, fillcolor="#34A853", fontcolor="#FFFFFF"]; product [label="4'-Ethoxy-2'-hydroxyacetophenone\n(Product)", shape=box, style="rounded,filled", fillcolor="#EA4335", fontcolor="#FFFFFF"]; workup [label="Aqueous Workup &\nPurification", shape=cds];

// Edges start -> reaction; catalyst -> reaction; reaction -> workup; workup -> product; } Caption: Fries Rearrangement Synthesis Workflow

Experimental Protocol: Fries Rearrangement

-

Reaction Setup: To a cooled (0 °C) and stirred solution of 3-ethoxyphenyl acetate in a suitable inert solvent (e.g., nitrobenzene or 1,2-dichloroethane), add anhydrous aluminum chloride (AlCl₃) portion-wise.

-

Reaction Execution: Allow the reaction mixture to warm to room temperature and then heat to the desired temperature (typically between 60-140 °C) to favor the ortho rearrangement. Monitor the reaction progress using Thin Layer Chromatography (TLC).

-

Workup: After completion, cool the reaction mixture and carefully pour it onto crushed ice containing concentrated hydrochloric acid to decompose the aluminum complex.

-

Extraction: Extract the product into a suitable organic solvent like ethyl acetate.

-

Purification: Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. Purify the crude product by column chromatography on silica gel to obtain pure 4'-Ethoxy-2'-hydroxyacetophenone.

Chemical Reactivity

The reactivity of 4'-Ethoxy-2'-hydroxyacetophenone is governed by its three functional groups:

-

Hydroxyl Group: The phenolic hydroxyl group is acidic and can be deprotonated with a base. It can undergo O-alkylation, O-acylation, and other reactions typical of phenols.

-

Ketone Group: The carbonyl group can undergo nucleophilic addition reactions, reduction to a secondary alcohol, or can be a site for condensation reactions like the aldol or Claisen-Schmidt reactions.

-

Aromatic Ring: The ring is activated towards electrophilic aromatic substitution due to the electron-donating effects of the hydroxyl and ethoxy groups. The directing effects of these groups will influence the position of substitution.

Applications in Research and Development

4'-Ethoxy-2'-hydroxyacetophenone and its parent compound, 4'-hydroxyacetophenone, are valuable building blocks in the synthesis of more complex molecules, particularly in the pharmaceutical and cosmetic industries.[5][6][7]

-

Pharmaceutical Intermediates: Hydroxyacetophenones are key intermediates in the synthesis of various active pharmaceutical ingredients (APIs).[8] They are used in the production of drugs such as beta-blockers (e.g., atenolol) and choleretic agents.[5] The specific substitution pattern of 4'-Ethoxy-2'-hydroxyacetophenone makes it a candidate for the synthesis of novel compounds with potential biological activity.

-

Organic Synthesis: It serves as a versatile precursor for the synthesis of chalcones, flavones, and other heterocyclic compounds which are known to possess a wide range of biological activities, including anti-inflammatory and anticancer properties.[7][9]

-

Cosmetics and Fragrances: The related compound, 4'-hydroxyacetophenone, is used in cosmetics for its antioxidant and preservative properties.[5][6]

Safety and Handling

As with any chemical reagent, proper safety precautions must be observed when handling 4'-Ethoxy-2'-hydroxyacetophenone.

-

Hazard Identification: The compound is classified as an eye irritant.[1]

-

Precautionary Measures:

-

P264: Wash skin thoroughly after handling.[10]

-

P280: Wear protective gloves/protective clothing/eye protection/face protection.[10]

-

P305 + P351 + P338: IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing.[10]

-

P337 + P313: If eye irritation persists: Get medical advice/attention.[10]

-

-

Storage: Store in a well-ventilated place. Keep container tightly closed in a dry place.[11]

-

Personal Protective Equipment (PPE): Use of safety glasses, gloves, and a lab coat is recommended. If there is a risk of dust formation, a dust mask (e.g., N95) should be worn.[1]

Conclusion

4'-Ethoxy-2'-hydroxyacetophenone is a valuable and versatile chemical compound with a well-defined set of properties. Its utility as a synthetic intermediate is underscored by the reactivity of its functional groups. A thorough understanding of its synthesis, spectroscopic characteristics, and safe handling procedures, as detailed in this guide, is essential for its effective and safe use in research and development.

References

-

Synthesis of 4-hydroxyacetophenone (Scheme-12)... ResearchGate. [Link]

-

Exploring the Versatility of 4-Hydroxyacetophenone: Applications and Synthesis. NINGBO INNO PHARMCHEM CO.,LTD.. [Link]

-

-

The Royal Society of Chemistry. [Link]

-

-

Safety Data Sheet 4-Hydroxyacetophenone. metasci. [Link]

-

4'-Hydroxyacetophenone: A Cornerstone in Pharmaceutical Synthesis. NINGBO INNO PHARMCHEM CO.,LTD.. [Link]

-

4'-Hydroxyacetophenone. PubChem. [Link]

-

The Mechanochemical Fries Rearrangement: Manipulating Isomer Ratios in the Synthesis of p-Hydroxyacetophenone at Different Scales. ChemRxiv. [Link]

-

Preparation of hydroxyacetophenones via the Fries rearrangement. ResearchGate. [Link]

-

1H NMR Spectrum (1D, 90 MHz, CDCl3, experimental) (HMDB0032568). Human Metabolome Database. [Link]

- Process for purifying 4-hydroxy-acetophenone.

-

4-Hydroxyacetophenone. Haz-Map. [Link]

-

Comprehensive Guide to Understanding 4-Hydroxyacetophenone Applications and Benefits in Industry. Tianjin YR Chemspec. [Link]

-

Chemical Properties of Acetophenone, 4'-hydroxy- (CAS 99-93-4). Cheméo. [Link]

-

4'-Hydroxyacetophenone, TMS derivative. NIST WebBook. [Link]

-

Acetophenone, 4'-hydroxy-. NIST WebBook. [Link]

-

A Comprehensive Review, Hydroxyacetophenone: Structure, Properties and Applications. ResearchGate. [Link]

-

Decoding 4-Hydroxyacetophenone: Synthesis, Properties, and Applications. NINGBO INNO PHARMCHEM CO.,LTD.. [Link]

-

4-Hydroxyacetophenone Dealer and Distributor. Multichem. [Link]

-

4-Hydroxy-2-methylacetophenone. NIST WebBook. [Link]

-

2'-Hydroxyacetophenone. PubChem. [Link]

-

2'-hydroxyacetophenone, 118-93-4. The Good Scents Company. [Link]

Sources

- 1. 4 -Ethoxy-2 -hydroxyacetophenone 97 37470-42-1 [sigmaaldrich.com]

- 2. 4'-ETHOXY-2'-HYDROXYACETOPHENONE | 37470-42-1 [chemicalbook.com]

- 3. Fries重排 [sigmaaldrich.cn]

- 4. chemrxiv.org [chemrxiv.org]

- 5. nbinno.com [nbinno.com]

- 6. Comprehensive Guide to Understanding 4-Hydroxyacetophenone Applications and Benefits in Industry [yrbeautyactives.com]

- 7. jpub.org [jpub.org]

- 8. nbinno.com [nbinno.com]

- 9. medchemexpress.com [medchemexpress.com]

- 10. sigmaaldrich.com [sigmaaldrich.com]

- 11. chemicalbook.com [chemicalbook.com]

Synthesis of 1-(4-Ethoxy-2-hydroxyphenyl)ethanone

An In-Depth Technical Guide to the

Prepared by: Gemini, Senior Application Scientist

Executive Summary

1-(4-Ethoxy-2-hydroxyphenyl)ethanone is a valuable hydroxyarylketone intermediate, pivotal in the synthesis of various pharmaceuticals and specialty chemicals. Its structure, featuring a strategically positioned hydroxyl, ethoxy, and acetyl group on an aromatic core, offers multiple points for further chemical modification. This guide provides a comprehensive overview of the primary synthetic routes to this target molecule, designed for researchers, chemists, and professionals in drug development. We will delve into two robust and field-proven strategies: the Lewis acid-catalyzed Fries Rearrangement of a phenolic ester precursor and the selective Williamson Ether Synthesis from a dihydroxyphenone starting material. This document emphasizes the underlying chemical principles, provides detailed, self-validating experimental protocols, and offers a comparative analysis to guide researchers in selecting the optimal pathway for their specific needs.

Introduction and Strategic Overview

The synthesis of substituted hydroxyarylketones is a cornerstone of modern organic chemistry, providing access to key structural motifs found in a plethora of biologically active compounds. This compound is of particular interest due to its utility as a precursor for flavonoids, chromanones, and other pharmacologically relevant scaffolds. The challenge in its synthesis lies in achieving precise regiochemical control of the functional groups on the phenyl ring. This guide will explore the two most effective strategies for its preparation, outlined below.

Retrosynthetic Analysis

A logical deconstruction of the target molecule reveals two primary bond disconnections, leading to two distinct synthetic strategies. This analysis forms the foundation of our exploration.

Caption: Retrosynthetic pathways for this compound.

Strategy A: Synthesis via Fries Rearrangement

The Fries Rearrangement is a classic and powerful method for converting phenolic esters into hydroxyaryl ketones.[1] This intramolecular reaction, catalyzed by a Lewis acid, involves the migration of an acyl group from the phenolic oxygen to the ortho or para positions of the aromatic ring.[2]

Principle and Mechanism

The reaction is initiated by the coordination of a Lewis acid, typically aluminum chloride (AlCl₃), to the carbonyl oxygen of the ester. This coordination polarizes the acyl-oxygen bond, facilitating its cleavage to generate a highly reactive acylium ion intermediate.[3][4] This electrophile then attacks the electron-rich aromatic ring in a process analogous to a Friedel-Crafts acylation. The regioselectivity (ortho vs. para) is highly dependent on reaction conditions.[2] Lower temperatures generally favor the thermodynamically more stable para-product, while higher temperatures favor the kinetically preferred ortho-product, which is stabilized by the formation of a bidentate chelate with the aluminum catalyst.[2][3]

Caption: Mechanism of the Lewis acid-catalyzed Fries Rearrangement.

Precursor Synthesis: 3-Ethoxyphenyl Acetate

The primary prerequisite for this route is the synthesis of the starting ester, 3-ethoxyphenyl acetate. This is typically achieved in a two-step process from resorcinol.

-

Mono-etherification of Resorcinol: The selective mono-alkylation of resorcinol presents a significant challenge, as di-alkylation is a common side reaction.[5] To favor the formation of 3-ethoxyphenol, one can use a large excess of resorcinol or employ phase-transfer catalysis to carefully control stoichiometry and reaction conditions.[5][6]

-

Acetylation of 3-Ethoxyphenol: The resulting 3-ethoxyphenol is then acetylated to form the ester. This is a standard esterification reaction, often accomplished with high efficiency using acetic anhydride in the presence of a mild base or an acid catalyst.[7]

Detailed Experimental Protocol: Fries Rearrangement

This protocol describes the rearrangement of 3-ethoxyphenyl acetate. The use of elevated temperature is critical to favor the formation of the desired ortho-acylated product.

Table 1: Reagents and Conditions for Fries Rearrangement

| Reagent/Parameter | Quantity/Value | Molar Equiv. | Notes |

| 3-Ethoxyphenyl acetate | 10.0 g | 1.0 | Substrate |

| Aluminum Chloride (AlCl₃), anhydrous | 16.2 g | 2.2 | Lewis acid catalyst[8] |

| Nitrobenzene | 50 mL | - | Solvent (optional, can be run neat) |

| Reaction Temperature | 160-170 °C | - | Favors ortho-isomer formation[2][9] |

| Reaction Time | 3 hours | - | Monitor by TLC |

| Workup Solution | 10% HCl (aq) | - | To decompose the aluminum complex |

Step-by-Step Methodology:

-

Setup: A three-necked round-bottom flask is equipped with a mechanical stirrer, a thermometer, and a reflux condenser fitted with a calcium chloride drying tube to maintain anhydrous conditions.

-

Catalyst Addition: Anhydrous aluminum chloride is carefully added to the flask. If using a solvent, it is added at this stage.

-

Substrate Addition: 3-Ethoxyphenyl acetate is added dropwise to the stirred suspension of AlCl₃. An exotherm may be observed.

-

Reaction: The reaction mixture is heated to 160-170 °C in an oil bath and maintained for 3 hours. The progress of the reaction should be monitored by Thin Layer Chromatography (TLC).

-

Quenching & Workup: After cooling to room temperature, the viscous reaction mixture is cautiously poured onto a mixture of crushed ice and concentrated hydrochloric acid to decompose the aluminum complex.

-

Extraction: The aqueous mixture is extracted three times with ethyl acetate. The combined organic layers are washed with saturated sodium bicarbonate solution, followed by brine.

-

Purification: The organic layer is dried over anhydrous sodium sulfate, filtered, and the solvent is removed under reduced pressure. The crude product is then purified by column chromatography on silica gel or by recrystallization from a suitable solvent system (e.g., ethanol/water) to yield pure this compound.

Strategy B: Synthesis via Selective Etherification

An alternative and often more direct route involves the selective etherification of a pre-formed dihydroxyacetophenone. This strategy leverages the differential reactivity of the two hydroxyl groups in 2,4-dihydroxyacetophenone.

Principle and Rationale

This approach is based on the Williamson ether synthesis. The key to its success is the selective deprotonation and subsequent alkylation of the hydroxyl group at the C4 position over the C2 hydroxyl. The C2-OH is less acidic and less nucleophilic because it is engaged in strong intramolecular hydrogen bonding with the adjacent acetyl carbonyl group.[10] This electronic and steric difference allows for a targeted reaction at the more accessible C4-OH using a mild base and an ethylating agent.

Precursor Synthesis: 2,4-Dihydroxyacetophenone

The starting material, 2,4-dihydroxyacetophenone (also known as resacetophenone), is readily synthesized from resorcinol. A common industrial method is the Nencki reaction or a related Friedel-Crafts acylation, which involves reacting resorcinol with acetic acid in the presence of a catalyst like zinc chloride or a strong proton acid.[11][12][13] Yields for this transformation are typically high.[12]

Detailed Experimental Protocol: Selective Etherification

This protocol outlines the selective ethylation of 2,4-dihydroxyacetophenone at the C4 position.

Table 2: Reagents and Conditions for Selective Etherification

| Reagent/Parameter | Quantity/Value | Molar Equiv. | Notes |

| 2,4-Dihydroxyacetophenone | 10.0 g | 1.0 | Substrate |

| Potassium Carbonate (K₂CO₃), anhydrous | 10.0 g | 1.1 | Mild base[10] |

| Ethyl Iodide (EtI) | 11.2 g (5.7 mL) | 1.1 | Ethylating agent[14] |

| Acetone, anhydrous | 150 mL | - | Solvent[10][14] |

| Reaction Temperature | Reflux (~56 °C) | - | Standard for this reaction type |

| Reaction Time | 6-8 hours | - | Monitor by TLC |

Step-by-Step Methodology:

-

Setup: To a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, add 2,4-dihydroxyacetophenone, anhydrous potassium carbonate, and anhydrous acetone.

-

Reagent Addition: Stir the suspension vigorously. Add ethyl iodide to the mixture.

-

Reaction: Heat the reaction mixture to reflux and maintain for 6-8 hours. The reaction can be monitored by TLC until the starting material is consumed.

-

Workup: After cooling to room temperature, filter off the inorganic salts (K₂CO₃ and KI byproduct) and wash the solid residue with a small amount of acetone.

-

Isolation: Combine the filtrate and washings and remove the acetone under reduced pressure using a rotary evaporator.

-

Purification: The resulting crude solid is dissolved in ethyl acetate and washed with water and brine. The organic layer is dried over anhydrous sodium sulfate and concentrated. The final product, this compound, can be further purified by recrystallization from ethanol or an ethanol/water mixture.[14]

Caption: Workflow for the selective etherification of 2,4-dihydroxyacetophenone.

Comparative Analysis of Synthetic Routes

The choice between the Fries Rearrangement and Selective Etherification strategies depends on several factors, including starting material availability, desired scale, and tolerance for specific reaction conditions.

Table 3: Comparison of Synthetic Strategies

| Feature | Strategy A: Fries Rearrangement | Strategy B: Selective Etherification |

| Key Transformation | Intramolecular C-C bond formation | Intermolecular C-O bond formation |

| Regioselectivity | Condition-dependent (ortho/para mixture possible)[2] | Highly selective for C4-OH due to H-bonding[10] |

| Reaction Conditions | Harsh: High temperatures (>160°C), strong Lewis acids[9] | Mild: Refluxing acetone, weak base[14] |

| Precursor Availability | 3-Ethoxyphenol may require synthesis | 2,4-Dihydroxyacetophenone is commercially available or easily synthesized[11][13] |

| Yield | Often moderate due to potential side reactions and isomer formation | Generally high and clean |

| Scalability | Can be challenging due to viscous reaction mass and corrosive reagents | More straightforward and amenable to large-scale synthesis |

| Safety/Waste | Corrosive AlCl₃, large volumes of acidic waste | Less hazardous reagents, solid waste is easily filtered |

Conclusion

Both the Fries Rearrangement and selective Williamson Ether Synthesis represent viable and effective pathways for the synthesis of this compound. The Fries Rearrangement provides a classic academic route to hydroxyaryl ketones but suffers from harsh conditions and potential regioselectivity issues. For practical, scalable, and efficient synthesis, the Selective Etherification of 2,4-dihydroxyacetophenone is the superior strategy . It proceeds under mild conditions with high selectivity and yield, utilizing readily accessible starting materials. This makes it the recommended method for researchers and drug development professionals aiming for a reliable and robust production of this valuable chemical intermediate.

References

-

JPS5965039A, "Preparation of 2,4-dihydroxyacetophenone," Google Patents.

-

Al-Amiery, A. A., "New Resorcinol Derivatives: Preparation, Characterization and Theoretical Investigation," International Journal of Drug Delivery Technology.

-

CN104910003B, "It is a kind of to synthesize the method that 2,4 resacetophenones and Sewage treatment are recycled," Google Patents.

-

"The Desymmetrisation of Resorcinol: The Synthesis of Resorcinol Monoalkyl Ethers," ResearchGate.

-

US5621146A, "Process for producing 2,4-dihydroxyacetophenone," Google Patents.

-

"Fries Rearrangement," Organic Chemistry Portal.

-

US4046816A, "Process for preparing resorcinol monoethers," Google Patents.

-

"Fries Rearrangement Mechanism | Organic Chemistry," YouTube.

-

"Fries rearrangement," Wikipedia.

-

"Fries Rearrangement," Thermo Fisher Scientific - US.

-

"Synthesis of 2,4-dihydroxy acetophenone (Resacetophenone) from Resorcinol," YouTube.

-

"The Synthesis of Resorcinol Monoalkyl Ethers," ResearchGate.

-

"Fries Rearrangement," MilliporeSigma.

-

"Fries rearrangement," Grokipedia.

-

Wang, L., et al., "1-[4-(2-Chloroethoxy)-2-hydroxyphenyl]ethanone," Acta Crystallographica Section E: Crystallographic Communications.

- Saha, A., et al., "Organic Chemistry-4," Study Guide to Organic Chemistry.

-

"What is the Fries Rearrangement Reaction?," BYJU'S.

-

"Resorcinol," Britannica.

-

"this compound," LookChem.

-

"Synthesis and Thermal Properties of Resorcinol–Furfural Thermosetting Resin," ACS Omega.

-

Wang, L., et al., "1-[4-(4-Chlorobutoxy)-2-hydroxyphenyl]ethanone," Acta Crystallographica Section E: Structure Reports Online.

-

"The Versatility of 4-Hydroxyacetophenone in Organic Synthesis," Benchchem.

- Al-Dainy, S. M.

-

"Handbook of Hydroxyacetophenones: Preparation and Physical Properties," ResearchGate.

- Jin, T-S., et al., "A rapid and efficient method for acetylation of phenols with acetic anhydride catalysed by TiO2/SO4," Indian Journal of Chemistry - Section B.

-

"Comparative Study on the Catalytic Chloroacetylation of Phenol and Methoxyphenols Using FECL3 and FECL3·6H2O," MDPI.

-

"Acetylation of alcohols, phenols and salicylic acid by heteropoly acids in acetic anhydride: a green and," Semantic Scholar.

-

"Fries Rearrangement," YouTube.

-

"The Mechanism of Fries Rearrangement and Acylation Reaction in Polyphosphoric Acid," ResearchGate.

-

"Substrate substitution effects in the Fries rearrangement of aryl esters over zeolite catalysts," The Royal Society of Chemistry.

-

"Acetylation of alcohols and phenols.," ResearchGate.

-

"3-ethoxyphenol," Mol-Instincts.

Sources

- 1. grokipedia.com [grokipedia.com]

- 2. Fries rearrangement - Wikipedia [en.wikipedia.org]

- 3. byjus.com [byjus.com]

- 4. m.youtube.com [m.youtube.com]

- 5. researchgate.net [researchgate.net]

- 6. researchgate.net [researchgate.net]

- 7. scispace.com [scispace.com]

- 8. Fries Rearrangement [organic-chemistry.org]

- 9. spcmc.ac.in [spcmc.ac.in]

- 10. journals.iucr.org [journals.iucr.org]

- 11. JPS5965039A - Preparation of 2,4-dihydroxyacetophenone - Google Patents [patents.google.com]

- 12. New Resorcinol Derivatives: Preparation, Characterization and Theoretical Investigation [jmchemsci.com]

- 13. US5621146A - Process for producing 2,4-dihydroxyacetophenone - Google Patents [patents.google.com]

- 14. lookchem.com [lookchem.com]

A Comprehensive Technical Guide to 1-(4-Ethoxy-2-hydroxyphenyl)ethanone

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides an in-depth overview of 1-(4-Ethoxy-2-hydroxyphenyl)ethanone, a valuable acetophenone derivative in organic synthesis and pharmaceutical development. The document elucidates its fundamental chemical and physical properties, outlines a reliable synthetic pathway, details essential analytical techniques for its characterization, and discusses its established and potential applications within the scientific community. Safety protocols and handling procedures are also comprehensively addressed to ensure its responsible use in a laboratory setting. This guide is intended to be a critical resource for researchers and professionals engaged in medicinal chemistry and drug discovery, offering both foundational knowledge and practical insights.

Introduction and Core Concepts

This compound, also known by its synonym 4'-Ethoxy-2'-hydroxyacetophenone, is an aromatic organic compound that holds significance as a versatile intermediate in the synthesis of more complex molecules. Its structure, featuring a phenyl ring substituted with ethoxy, hydroxyl, and acetyl groups, provides multiple reactive sites for a variety of chemical transformations. This unique arrangement of functional groups makes it a valuable building block in the development of novel pharmaceutical agents and other specialty chemicals. The presence of both a nucleophilic hydroxyl group and an electrophilic carbonyl group, along with the activating effect of the ethoxy group on the aromatic ring, underpins its synthetic utility.

This guide will explore the key attributes of this compound, providing a detailed examination of its molecular characteristics and a practical framework for its synthesis and analysis. The subsequent sections are designed to equip researchers with the necessary information to effectively utilize this compound in their research and development endeavors.

Physicochemical Properties and Molecular Structure

A thorough understanding of the physicochemical properties of this compound is paramount for its effective application in experimental design. These properties dictate its solubility, reactivity, and appropriate handling and storage conditions.

Molecular Identity and Weight

The fundamental identity of this compound is defined by its molecular formula and weight.

| Property | Value | Source |

| Molecular Formula | C₁₀H₁₂O₃ | [1] |

| Molecular Weight | 180.203 g/mol | [1] |

| CAS Number | 37470-42-1 | [1] |

| Canonical SMILES | CCOC1=CC(=C(C=C1)C(=O)C)O | [1] |

Physical and Chemical Characteristics

The physical state and chemical behavior of this compound are summarized below.

| Property | Value | Source |

| Melting Point | 40-45 °C | [1] |

| Boiling Point | 314.7 °C at 760 mmHg | [1] |

| Density | 1.127 g/cm³ | [1] |

| Flash Point | 124 °C | [1] |

| Vapor Pressure | 0.000247 mmHg at 25°C | [1] |

| Hydrogen Bond Donor Count | 1 | [1] |

| Hydrogen Bond Acceptor Count | 3 | [1] |

| LogP | 1.99350 | [1] |

The molecular structure of this compound is depicted in the following diagram:

Caption: Molecular structure of this compound.

Synthesis and Manufacturing

The synthesis of this compound is commonly achieved through the Williamson ether synthesis. This established method provides a reliable route to the target compound with good yields.

Synthetic Pathway

A widely utilized synthetic route involves the reaction of 2',4'-dihydroxyacetophenone with an ethylating agent, such as ethyl iodide, in the presence of a weak base like potassium carbonate.[1] The reaction is typically carried out in a polar aprotic solvent, such as acetone.

Caption: Synthetic workflow for this compound.

Detailed Experimental Protocol

-

Reaction Setup: To a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, add 2',4'-dihydroxyacetophenone (1.0 eq) and anhydrous potassium carbonate (1.2 eq) in acetone.

-

Addition of Reagent: While stirring, add ethyl iodide (1.1 eq) to the suspension.

-

Reaction Conditions: Heat the reaction mixture to reflux (approximately 80°C) and maintain for 6 hours. Monitor the reaction progress using thin-layer chromatography (TLC).

-

Work-up: After the reaction is complete, cool the mixture to room temperature and filter to remove the inorganic salts.

-

Purification: Concentrate the filtrate under reduced pressure. The crude product can be purified by column chromatography on silica gel or by recrystallization from a suitable solvent system (e.g., ethanol/water) to yield the pure this compound.

Analytical Methodologies

Accurate characterization of this compound is crucial for quality control and for confirming its identity in research applications. A combination of spectroscopic and chromatographic techniques is typically employed.

Spectroscopic Analysis

-

Infrared (IR) Spectroscopy: IR spectroscopy can be used to identify the key functional groups present in the molecule. Expected characteristic peaks include a broad O-H stretch for the hydroxyl group, C-H stretches for the aromatic and aliphatic portions, a strong C=O stretch for the ketone, and C-O stretches for the ether and phenol.

-

Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR are indispensable for elucidating the detailed molecular structure. The ¹H NMR spectrum will show distinct signals for the aromatic protons, the ethoxy group protons (a quartet and a triplet), the methyl protons of the acetyl group, and the hydroxyl proton.

-

Mass Spectrometry (MS): Mass spectrometry is used to determine the molecular weight and fragmentation pattern of the compound, confirming its elemental composition.

Chromatographic Analysis

-

High-Performance Liquid Chromatography (HPLC): HPLC is a standard method for assessing the purity of this compound. A reverse-phase C18 column with a mobile phase consisting of a mixture of water and an organic solvent (e.g., acetonitrile or methanol) is commonly used.

-

Gas Chromatography-Mass Spectrometry (GC-MS): GC-MS can also be employed for both separation and identification, particularly for volatile derivatives of the compound.[2]

Applications in Research and Drug Development

This compound serves as a key intermediate in the synthesis of a variety of biologically active molecules. Its structural motifs are found in compounds with potential therapeutic applications.

Pharmaceutical Intermediate

The primary application of this compound is as a precursor in the synthesis of active pharmaceutical ingredients (APIs).[3] Its structure allows for further chemical modifications to generate more complex molecules with desired pharmacological activities. For instance, the hydroxyl and ketone groups can be functionalized to introduce new pharmacophores, and the aromatic ring can undergo further substitution reactions.

Potential as an Enzyme Inhibitor

The acetophenone scaffold is a common feature in many enzyme inhibitors. The specific substitution pattern of this compound makes it a candidate for screening against various enzymatic targets. The hydroxyl and ethoxy groups can form important hydrogen bonding and hydrophobic interactions within an enzyme's active site.[4]

Safety, Handling, and Storage

Proper safety precautions are essential when working with this compound in a laboratory setting.

Hazard Identification

-

Health Hazards: This compound may cause skin, eye, and respiratory irritation.[5]

-

Physical Hazards: No significant physical hazards have been identified.[6]

Handling and Personal Protective Equipment (PPE)

-

Engineering Controls: Use only in a well-ventilated area, preferably in a chemical fume hood.[6]

-

Personal Protective Equipment: Wear appropriate protective gloves, clothing, and eye/face protection. Avoid breathing dust, fume, gas, mist, vapors, or spray.[6][7] Wash hands and any exposed skin thoroughly after handling.[6]

Storage

-

Conditions: Keep the container tightly closed and store in a dry, cool, and well-ventilated place.

Conclusion

This compound is a compound of significant interest to the chemical and pharmaceutical sciences. Its well-defined physicochemical properties, accessible synthetic route, and versatile chemical nature make it a valuable tool for researchers and drug development professionals. This guide has provided a comprehensive overview of its key characteristics and applications, with the aim of facilitating its effective and safe use in the pursuit of scientific advancement.

References

-

This compound - LookChem. [Link]

-

1-[4-(2-Chloro-Ethoxy)-2-Hydroxy-Phenyl]-Ethanone - MySkinRecipes. [Link]

-

Ethanone, 1-(4-hydroxyphenyl)-2-phenyl- - the NIST WebBook. [Link]

-

Ethanone, 1-(4-ethoxyphenyl)- - the NIST WebBook. [Link]

-

Analytical Method Summaries - ALS. [Link]

Sources

1-(4-Ethoxy-2-hydroxyphenyl)ethanone melting point and boiling point

An In-depth Technical Guide to the Physicochemical Properties of 1-(4-Ethoxy-2-hydroxyphenyl)ethanone

Abstract

This technical guide provides a comprehensive analysis of this compound, a key aromatic ketone intermediate. Primarily focusing on its melting and boiling points, this document serves as a critical resource for researchers and scientists in drug development and organic synthesis. We delve into the foundational physicochemical properties, present detailed, field-proven methodologies for their experimental determination, and discuss the scientific rationale behind these protocols. The guide emphasizes the importance of these physical constants in assessing compound purity, guiding synthetic strategy, and ensuring reproducible experimental outcomes.

Compound Profile: this compound

This compound, also known as 4'-Ethoxy-2'-hydroxyacetophenone, is a substituted acetophenone derivative. Its molecular structure, featuring a hydroxyl group ortho to the acetyl moiety and an ethoxy group in the para position, provides two key reactive sites. This makes it a valuable building block in the synthesis of more complex molecules, particularly in the pharmaceutical industry where precise molecular architecture is paramount.[1][2] Understanding its fundamental physical properties is the first step in its effective utilization.

| Identifier | Value | Source |

| IUPAC Name | This compound | [3] |

| Synonyms | 4'-Ethoxy-2'-hydroxyacetophenone, 2-hydroxy-4-ethoxyacetophenone | [3] |

| CAS Number | 37470-42-1 | [3] |

| Molecular Formula | C₁₀H₁₂O₃ | Derived from Structure |

| Molecular Weight | 180.20 g/mol | Derived from Formula |

| Canonical SMILES | CCOC1=CC(=C(C=C1)C(=O)C)O | [3] |

Core Physicochemical Properties

The melting and boiling points are critical thermal properties that define the physical state of a compound and provide a reliable indication of its purity. For this compound, these values dictate handling, storage, and reaction conditions, such as purification by distillation or crystallization.

| Physical Property | Value | Conditions | Source |

| Melting Point | 40 - 45 °C | - | [3] |

| Boiling Point | 314.7 °C | at 760 mmHg | [3] |

| Density | 1.127 g/cm³ | - | [3] |

| Flash Point | 124 °C | - | [3] |

| Vapor Pressure | 0.000247 mmHg | at 25°C | [3] |

The melting point range of 40-45 °C indicates that the compound is a solid at standard room temperature (20-25 °C) but will transition to a liquid with gentle heating. A narrow melting range (e.g., 0.5-1.0 °C) is characteristic of a pure crystalline compound.[4] The reported five-degree range may suggest the presence of minor impurities or could be the standard range for this technical-grade material. The high boiling point is consistent with its molecular weight and the presence of a polar hydroxyl group, which facilitates intermolecular hydrogen bonding.

Experimental Determination Protocols

To ensure the integrity of research and development, verifying the physical properties of starting materials is a self-validating necessity. The following protocols describe authoritative methods for determining the melting and boiling points.

Melting Point Determination: Capillary Method

This method is the most common technique for accurately determining the melting point of a solid organic compound.[5] Its principle lies in the precise observation of the temperature at which the phase transition from solid to liquid occurs upon slow, controlled heating.

Caption: Workflow for determining melting point via the capillary method.

-

Sample Preparation: Ensure the this compound sample is completely dry, as moisture can depress the melting point. Crush the solid into a fine powder to ensure uniform heating within the capillary tube.[5]

-

Capillary Loading: Tap the open end of a thin-walled capillary tube into the powdered sample. Invert the tube and tap its sealed bottom on a hard surface to pack the sample down. A sample height of 1-2 mm is optimal; larger samples lead to uneven heating and an artificially broad melting range.[6]

-

Apparatus Setup: Place the loaded capillary tube into the heating block of a melting point apparatus.

-

Approximate Determination: If the melting point is unknown, perform a rapid determination by heating at a rate of 10-15 °C per minute to find an approximate range. Allow the apparatus to cool.

-

Accurate Determination: Using a fresh sample, heat rapidly to about 15-20 °C below the approximate melting point found in the previous step. Then, decrease the heating rate to 1-2 °C per minute. This slow rate is critical to allow thermal equilibrium to be established between the sample, thermometer, and heating block, ensuring an accurate reading.

-

Observation and Recording: Observe the sample through the magnified eyepiece. Record the temperature (T1) at which the first drop of liquid becomes visible. Continue heating at the slow rate and record the temperature (T2) when the last crystal of the solid just melts into a clear liquid.[6]

-

Reporting: The melting point is reported as the range from T1 to T2. For a pure compound, this range should be narrow. An impure compound typically melts over a wider range and at a lower temperature than the pure substance.[4]

Boiling Point Determination: Microscale Capillary Method

For determining the boiling point of small liquid quantities, the microscale capillary method (Siwoloboff method) is highly efficient and accurate. The principle is based on defining the boiling point as the temperature at which the vapor pressure of the liquid equals the surrounding atmospheric pressure.[6][7]

Caption: Workflow for microscale boiling point determination.

-

Sample Preparation: As this compound is a solid at room temperature, it must first be melted. Place a small amount in a test tube and gently warm it in a water bath until it is fully liquid.

-

Apparatus Setup: Add about 0.5 mL of the molten liquid into a small-diameter test tube (e.g., 75x10 mm). Take a standard melting point capillary tube and place it inside the test tube with its open end submerged in the liquid.

-

Heating Assembly: Attach the test tube to a thermometer using a rubber band or wire, ensuring the bottom of the test tube is aligned with the thermometer's bulb. Suspend this assembly in a heating bath (e.g., a Thiele tube with mineral oil) to ensure uniform heat distribution.[4]

-

Heating: Begin heating the bath gently. As the temperature rises, air trapped in the inverted capillary will expand and slowly bubble out.

-

Observation of Boiling: As the temperature approaches the boiling point, the vapor pressure of the liquid will increase significantly, forcing vapor into the capillary. This will be observed as a rapid and continuous stream of bubbles emerging from the capillary tip.[7]

-

Cooling and Recording: Once a steady stream of bubbles is observed, remove the heat source. The liquid and the apparatus will begin to cool. The bubbling will slow down and stop when the external atmospheric pressure becomes greater than the vapor pressure inside the capillary. At the exact moment the vapor pressure equals the atmospheric pressure, the liquid will be drawn up into the capillary tube.[7]

-

Reporting: The temperature at which the liquid just begins to enter the capillary tube is the experimental boiling point. It is crucial to note the atmospheric pressure at the time of the experiment, as boiling point is pressure-dependent.[4]

Conclusion

The melting point (40-45 °C) and boiling point (314.7 °C at 760 mmHg) of this compound are fundamental physicochemical constants that are indispensable for its application in scientific research and drug development. Adherence to rigorous, standardized protocols for their determination is essential for ensuring compound purity, validating material identity, and establishing reproducible reaction conditions. This guide provides the necessary data and authoritative methodologies to empower researchers in their synthetic and analytical endeavors.

References

-

Determination of melting and boiling points. (n.d.). Amrita Vishwa Vidyapeetham Virtual Lab. [Link]

-

Determination of Melting points and Boiling points. (n.d.). Learning Space. [Link]

-

2'-Hydroxyacetophenone. (n.d.). PubChem. Retrieved January 17, 2026, from [Link]

-

Melting point determination. (n.d.). University of Calgary. [Link]

-

Boiling Points - Concept. (2020, March 26). JoVE. [Link]

-

Measuring the Melting Point. (2023, May 8). Westlab Canada. [Link]

-

Wang, L., & Jiao, S. (2010). 1-[4-(2-Chloroethoxy)-2-hydroxyphenyl]ethanone. Acta Crystallographica Section E: Structure Reports Online, 66(Pt 10), o2573. [Link]

-

This compound. (n.d.). LookChem. [Link]

-

Showing Compound 4'-Hydroxyacetophenone (FDB010503). (2010, April 8). FooDB. [Link]

-

Wang, L., & Jiao, S. (2010). 1-[4-(4-Chlorobutoxy)-2-hydroxyphenyl]ethanone. Acta Crystallographica Section E: Structure Reports Online, 66(Pt 10), o2572. [Link]

-

4-hydroxy-2-methyl acetophenone, 875-59-2. (n.d.). The Good Scents Company. [Link]

-

1-[4-(2-Chloro-Ethoxy)-2-Hydroxy-Phenyl]-Ethanone. (n.d.). MySkinRecipes. [Link]

-

Ethanone, 1-(4-hydroxyphenyl)-2-phenyl-. (n.d.). NIST WebBook. [Link]

-

Chemical Properties of Acetophenone, 4'-hydroxy- (CAS 99-93-4). (n.d.). Cheméo. [Link]

Sources

- 1. 1-[4-(2-Chloro-Ethoxy)-2-Hydroxy-Phenyl]-Ethanone [myskinrecipes.com]

- 2. pdf.benchchem.com [pdf.benchchem.com]

- 3. This compound|lookchem [lookchem.com]

- 4. learning-space.uoa.edu.iq [learning-space.uoa.edu.iq]

- 5. westlab.com [westlab.com]

- 6. alnoor.edu.iq [alnoor.edu.iq]

- 7. Video: Boiling Points - Concept [jove.com]

Spectroscopic Characterization of 4'-Ethoxy-2'-hydroxyacetophenone: A Technical Guide

The structural framework for our analysis is built upon well-characterized, related molecules, primarily 2'-hydroxyacetophenone and 4'-ethoxyacetophenone. The interplay of the ortho-hydroxyl and para-ethoxy substituents creates a unique electronic environment, which is reflected in the spectral data. This guide will dissect these influences to provide a comprehensive interpretation of the Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data.

Compound Profile:

-

IUPAC Name: 1-(2-hydroxy-4-ethoxyphenyl)ethanone

-

Molecular Formula: C₁₀H₁₂O₃

-

Molecular Weight: 180.20 g/mol

-

Structure:

Section 1: Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the cornerstone for elucidating the carbon-hydrogen framework of an organic molecule. For 4'-Ethoxy-2'-hydroxyacetophenone, the key is to understand the influence of the three distinct substituent groups—hydroxyl (-OH), acetyl (-COCH₃), and ethoxy (-OCH₂CH₃)—on the chemical shifts and coupling patterns of the aromatic protons and carbons.

The intramolecular hydrogen bond between the 2'-hydroxyl group and the carbonyl oxygen is a critical feature. This interaction deshields the hydroxyl proton significantly, shifting it far downfield, and influences the chemical shift of the adjacent aromatic proton.

Predicted ¹H NMR Spectral Data

The following table outlines the predicted proton NMR chemical shifts, multiplicities, and assignments for 4'-Ethoxy-2'-hydroxyacetophenone, typically recorded in a solvent like deuterochloroform (CDCl₃).

| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment | Rationale |

| ~12.5 | Singlet | 1H | -OH (2') | Strong deshielding due to intramolecular H-bonding with the carbonyl oxygen. |

| ~7.65 | Doublet | 1H | H-6' | Ortho to the electron-withdrawing carbonyl group, causing a downfield shift. |

| ~6.45 | Doublet of doublets | 1H | H-5' | Ortho to the electron-donating ethoxy group (shielding) and meta to the carbonyl group. |

| ~6.40 | Doublet | 1H | H-3' | Ortho to both electron-donating hydroxyl and ethoxy groups, resulting in significant shielding. |

| 4.08 | Quartet | 2H | -OCH₂CH₃ | Methylene protons adjacent to an oxygen atom and coupled to the methyl protons. |

| 2.55 | Singlet | 3H | -COCH₃ | Protons of the acetyl methyl group, deshielded by the adjacent carbonyl. |

| 1.42 | Triplet | 3H | -OCH₂CH₃ | Methyl protons of the ethoxy group, coupled to the methylene protons. |

Predicted ¹³C NMR Spectral Data

The carbon NMR spectrum provides insight into the electronic environment of each carbon atom in the molecule.

| Chemical Shift (δ, ppm) | Carbon Assignment | Rationale |

| ~203.0 | C=O | Typical chemical shift for a ketone carbonyl carbon. |

| ~165.5 | C-4' | Aromatic carbon attached to the strongly electron-donating ethoxy group. |

| ~163.0 | C-2' | Aromatic carbon bearing the hydroxyl group, significantly deshielded. |

| ~133.0 | C-6' | Aromatic carbon deshielded by the adjacent carbonyl group. |

| ~114.0 | C-1' | Quaternary carbon ipso to the acetyl group. |

| ~107.5 | C-5' | Aromatic methine carbon shielded by the adjacent ethoxy group. |

| ~101.0 | C-3' | Aromatic methine carbon strongly shielded by two ortho oxygen substituents. |

| 63.8 | -OCH₂CH₃ | Methylene carbon of the ethoxy group. |

| 26.5 | -COCH₃ | Acetyl methyl carbon. |

| 14.6 | -OCH₂CH₃ | Terminal methyl carbon of the ethoxy group. |

Experimental Protocol: NMR Spectroscopy

A self-validating protocol ensures reproducibility and accuracy. This workflow is standard for the analysis of small organic molecules.

-

Sample Preparation:

-

Accurately weigh approximately 10-20 mg of 4'-Ethoxy-2'-hydroxyacetophenone.

-

Dissolve the sample in ~0.7 mL of deuterated chloroform (CDCl₃) containing 0.03% v/v tetramethylsilane (TMS) as an internal standard.

-

Transfer the solution to a clean, dry 5 mm NMR tube.

-

-

Instrument Setup:

-

Use a 400 MHz (or higher) NMR spectrometer.

-

Lock the spectrometer on the deuterium signal of the CDCl₃.

-

Shim the magnetic field to achieve optimal homogeneity, referencing the TMS peak.

-

-

Data Acquisition:

-

Acquire the ¹H NMR spectrum with a sufficient number of scans (typically 8-16) to achieve a good signal-to-noise ratio.

-

Acquire the ¹³C NMR spectrum, often using a proton-decoupled pulse sequence (e.g., PENDANT or DEPT) to determine carbon types (CH, CH₂, CH₃). This typically requires a larger number of scans.

-

-

Data Processing:

-

Apply Fourier transformation to the acquired Free Induction Decay (FID).

-

Phase correct the spectrum and perform baseline correction.

-

Calibrate the ¹H spectrum by setting the TMS peak to 0.00 ppm. Calibrate the ¹³C spectrum by referencing the CDCl₃ solvent peak (δ ≈ 77.16 ppm)[1].

-

Integrate the peaks in the ¹H spectrum to determine proton ratios.

-

Workflow Diagram: NMR Analysis

Caption: Workflow for NMR spectroscopic analysis.

Section 2: Infrared (IR) Spectroscopy

IR spectroscopy is a rapid and effective method for identifying the functional groups present in a molecule. The spectrum arises from the absorption of infrared radiation, which excites molecular vibrations.

Predicted IR Absorption Data

The key functional groups in 4'-Ethoxy-2'-hydroxyacetophenone—hydroxyl, carbonyl, ether, and the aromatic ring—give rise to characteristic absorption bands.

| Wavenumber (cm⁻¹) | Vibration Type | Intensity | Functional Group |

| 3200–2800 (Broad) | O-H stretch | Broad, Medium | Phenolic -OH (H-bonded) |

| 3080–3010 | C-H stretch | Medium | Aromatic C-H |

| 2980–2850 | C-H stretch | Medium | Aliphatic C-H (ethoxy, methyl) |

| ~1645 | C=O stretch | Strong | Ketone (conjugated & H-bonded) |

| 1600, 1580, 1480 | C=C stretch | Medium-Strong | Aromatic ring |

| ~1260 | C-O stretch | Strong | Aryl-O (ether) |

| ~1120 | C-O stretch | Strong | Alkyl-O (ether) |

| ~830 | C-H bend | Strong | Aromatic (out-of-plane) |

Causality Behind Experimental Choices: The position of the carbonyl (C=O) stretch is particularly informative. In a simple aliphatic ketone, this band appears around 1715 cm⁻¹. Conjugation with the aromatic ring typically lowers this frequency. The presence of the intramolecular hydrogen bond in the 2'-hydroxy position further lowers the C=O stretching frequency to a predicted value of ~1645 cm⁻¹, a key diagnostic feature for this structural motif[2].

Experimental Protocol: Attenuated Total Reflectance (ATR) IR

Attenuated Total Reflectance (ATR) is a modern, field-proven technique that requires minimal sample preparation.

-

Instrument Preparation:

-

Ensure the ATR crystal (typically diamond or germanium) is clean by wiping it with a solvent-moistened swab (e.g., isopropanol) and allowing it to dry completely.

-

Record a background spectrum of the clean, empty crystal. This is a critical self-validating step, as the background is subtracted from the sample spectrum to remove atmospheric (CO₂, H₂O) and instrument-related absorptions.

-

-

Sample Analysis:

-

Place a small amount of the solid 4'-Ethoxy-2'-hydroxyacetophenone sample directly onto the ATR crystal.

-

Lower the press arm to ensure firm and even contact between the sample and the crystal.

-

Acquire the sample spectrum, co-adding multiple scans (e.g., 16 or 32) to improve the signal-to-noise ratio.

-

-

Data Processing:

-

The instrument software will automatically ratio the sample spectrum against the background spectrum to produce the final absorbance or transmittance spectrum.

-

Label the significant peaks with their corresponding wavenumbers.

-

Workflow Diagram: IR Analysis

Caption: Workflow for ATR-IR spectroscopic analysis.

Section 3: Mass Spectrometry (MS)

Mass spectrometry provides the molecular weight and, through fragmentation analysis, valuable structural information. In Electron Ionization (EI) MS, the molecule is bombarded with high-energy electrons, causing it to ionize and break apart into characteristic fragments.

Predicted Mass Spectrometry Data

The fragmentation pattern is a molecular fingerprint. The highest mass peak (if observed) corresponds to the molecular ion (M⁺•).

| m/z (mass/charge) | Predicted Relative Intensity | Ion Identity | Fragmentation Pathway |

| 180 | Medium | [M]⁺• | Molecular Ion |

| 165 | High | [M - CH₃]⁺ | Loss of the acetyl methyl group (α-cleavage) |

| 152 | Medium | [M - C₂H₄]⁺• | McLafferty-type rearrangement from the ethoxy group |

| 137 | High | [M - COCH₃]⁺ | Loss of the entire acetyl group |

| 121 | Medium | [M - C₂H₅ - CO]⁺ | Subsequent loss of CO from a fragment |

| 109 | Medium | [C₆H₅O₂]⁺ | Fragment containing the aromatic ring and two oxygens |

Expertise in Fragmentation: The most favorable cleavage in acetophenones is typically the α-cleavage next to the carbonyl group. Therefore, the loss of the methyl radical (CH₃•, mass 15) to give a stable acylium ion at m/z 165 is expected to be a major fragmentation pathway. The loss of the entire acetyl group (mass 43) to yield a fragment at m/z 137 is also highly probable[3].

Experimental Protocol: Electron Ionization Mass Spectrometry (EI-MS)

This protocol is standard for a gas chromatography-mass spectrometry (GC-MS) system, which is ideal for analyzing volatile, thermally stable compounds like this one.

-

Sample Preparation:

-

Prepare a dilute solution of the sample (~1 mg/mL) in a volatile solvent like dichloromethane or ethyl acetate.

-

-

Instrument Setup (GC-MS):

-

Set the GC injector temperature (e.g., 250 °C) and a suitable column temperature program to ensure volatilization and separation.

-

The MS ion source is typically maintained at a high temperature (e.g., 230 °C) and under a high vacuum.

-

Set the electron energy to the standard 70 eV. This energy level is chosen because it provides reproducible fragmentation patterns, enabling comparison with library spectra.

-

-

Data Acquisition:

-

Inject a small volume (e.g., 1 µL) of the sample solution into the GC.

-

As the compound elutes from the GC column, it enters the MS ion source, where it is ionized and fragmented.

-

The mass analyzer (e.g., a quadrupole) scans a mass range (e.g., m/z 40-400) to detect the ions.

-

-

Data Analysis:

-

Examine the mass spectrum corresponding to the GC peak of the compound.

-

Identify the molecular ion peak (M⁺•) to confirm the molecular weight.

-

Analyze the major fragment peaks and propose fragmentation pathways consistent with the known structure.

-

Workflow Diagram: Mass Spectrometry Analysis

Caption: Workflow for GC-MS analysis.

Section 4: Safety & Handling

As a prudent laboratory practice, 4'-Ethoxy-2'-hydroxyacetophenone should be handled with care, assuming it shares hazards with similar aromatic ketones.

-

Hazard Classifications: Based on analogous compounds, it should be treated as an eye irritant.[4]

-

Personal Protective Equipment (PPE): Always wear safety glasses with side shields, chemical-resistant gloves (e.g., nitrile), and a lab coat.

-

Handling: Use in a well-ventilated area or a chemical fume hood. Avoid creating dust. Wash hands thoroughly after handling.

References

-

PubChem. p-Ethoxyacetophenone Compound Summary. National Center for Biotechnology Information. [Link]

-

PubChem. 2'-Hydroxyacetophenone Compound Summary. National Center for Biotechnology Information. [Link]

-

SpectraBase. 2'-Hydroxy-4'-methoxyacetophenone. [Link]

-

NIST Chemistry WebBook. Acetophenone, 4'-hydroxy-. National Institute of Standards and Technology. [Link]

-

The Royal Society of Chemistry. Supporting Information for Organic & Biomolecular Chemistry. [Link]

-

Spectral Database for Organic Compounds (SDBS). National Institute of Advanced Industrial Science and Technology (AIST), Japan. [Link]

-

PubChem. 4'-Hydroxyacetophenone Compound Summary. National Center for Biotechnology Information. [Link]

-

Gottlieb, H. E., Kotlyar, V., & Nudelman, A. (1997). NMR Chemical Shifts of Common Laboratory Solvents as Trace Impurities. The Journal of Organic Chemistry, 62(21), 7512–7515. [Link]

-

Smith, B. C. (2017). The Carbonyl Group, Part I: Introduction. Spectroscopy, 32(9), 31-36. [Link]

Sources

A Technical Guide to the Solubility of 1-(4-Ethoxy-2-hydroxyphenyl)ethanone for Researchers and Drug Development Professionals

Abstract